5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole
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Overview
Description
5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole typically involves the reaction of 3-chlorobenzyl bromide with 5-bromo-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.
Materials Science: It is employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(3-chlorobenzyl)-1H-indole
- 5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indole
Uniqueness
5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of substituents can impart distinct chemical and biological properties compared to other similar compounds.
Biological Activity
5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Overview of Pyrazole Compounds
Pyrazoles are known for their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The structural modifications in pyrazoles can significantly influence their biological efficacy. For instance, the presence of halogen atoms like bromine and chlorine can enhance the lipophilicity and bioactivity of these compounds .
Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, compounds structurally related to this compound have demonstrated comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. In experimental models, these compounds were effective in reducing carrageenan-induced edema and capillary permeability in mice .
Antimicrobial Activity
The antimicrobial properties of pyrazoles have been extensively studied. In vitro tests against various bacterial strains (e.g., E. coli, Bacillus subtilis) have shown that certain pyrazole derivatives possess potent antibacterial activity. The compound this compound is expected to exhibit similar properties, given its structural analogies with other effective pyrazole-based antimicrobials .
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazoles. Various derivatives have been tested against different cancer cell lines, demonstrating significant cytotoxicity. For instance, compounds with similar structures have shown IC50 values in the micromolar range against lung cancer (A549) and breast cancer (MCF-7) cell lines . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives, including this compound, and evaluated their biological activities. The synthesized compounds were screened for anti-inflammatory and anticancer properties using standard assays .
- Mechanistic Insights : Molecular docking studies have been employed to understand the binding interactions between these compounds and target proteins involved in inflammation and cancer progression. Such studies provide insights into how structural modifications can enhance efficacy .
Data Summary
Activity Type | Compound Tested | IC50 Value | Target Cell Line |
---|---|---|---|
Anti-inflammatory | This compound | Comparable to Indomethacin | Carrageenan-induced edema |
Antimicrobial | Various Pyrazole Derivatives | Varies by strain | E. coli, Bacillus subtilis |
Anticancer | Similar Pyrazole Derivatives | 26 µM (A549) | Lung Cancer |
0.49 µM (MCF-7) | Breast Cancer |
Properties
Molecular Formula |
C10H8BrClN2 |
---|---|
Molecular Weight |
271.54 g/mol |
IUPAC Name |
5-bromo-1-[(3-chlorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C10H8BrClN2/c11-10-4-5-13-14(10)7-8-2-1-3-9(12)6-8/h1-6H,7H2 |
InChI Key |
JHABNQFXXYJPAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=CC=N2)Br |
Origin of Product |
United States |
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